(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20192781
Molecular Formula: C23H16N2O5S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N2O5S |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H16N2O5S/c1-29-14-9-10-15-17(12-14)31-23(24-15)25-19(13-6-3-2-4-7-13)18(21(27)22(25)28)20(26)16-8-5-11-30-16/h2-12,19,27H,1H3 |
| Standard InChI Key | OPLDPZJJOJFXAC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Introduction
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine core, a furan ring, and a benzothiazole moiety. This multifaceted structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes preparing furan-2-yl and benzothiazol-2-yl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Synthesis Steps:
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Preparation of Intermediates: Synthesize furan-2-yl and benzothiazol-2-yl derivatives.
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Coupling Reaction: Combine the intermediates under controlled conditions (e.g., temperature, solvent) to form the target compound.
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Purification: Employ advanced purification methods to ensure the quality of the final product.
Chemical Reactions and Reactivity
This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Types of Reactions:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents such as sodium borohydride.
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Substitution: Involving nucleophilic or electrophilic substitution reactions.
Biological and Medicinal Applications
The compound's diverse functional groups make it a valuable tool for probing biological systems and understanding molecular mechanisms. It has potential applications as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases or conditions.
Potential Applications:
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Pharmaceutical Intermediate: Used in the synthesis of drugs.
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Biological Research: Studying enzyme interactions and metabolic pathways.
Industrial Applications
In industrial settings, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for various industrial processes.
Industrial Uses:
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Specialty Chemicals: Production of chemicals with specific properties.
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Polymers and Materials: Development of materials with unique characteristics.
Comparison with Similar Compounds
Similar compounds, such as (4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione, also feature complex structures with potential applications in medicinal chemistry. The unique combination of functional groups in (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione sets it apart, providing a distinct set of chemical and biological properties.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione | C23H16N2O5S | 432.4 g/mol | Pharmaceutical Intermediate, Biological Research |
| (4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione | Not specified | Not specified | Medicinal Chemistry, Pharmaceutical Development |
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